molecular formula C8H13NO2 B1177821 BASF PALAMOLL 646 CAS No. 150923-12-9

BASF PALAMOLL 646

Cat. No.: B1177821
CAS No.: 150923-12-9
InChI Key:
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Description

BASF PALAMOLL 646 is a useful research compound. Its molecular formula is C8H13NO2. The purity is usually 95%.
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Scientific Research Applications

Patent Landscape and Technological Development

BASF is actively involved in the development and application of new technologies, as evidenced by its patent activities. A study on the technological search based on patent data highlighted BASF among the top applicants for patents concerning new solvents and petrochemical applications. This indicates BASF's role in advancing scientific research and technological innovation in these fields (Speziali & Sinisterra, 2015).

Financial Performance and Research Investment during COVID-19

BASF's strategic response to the COVID-19 pandemic, including its investment in research and development, underscores its commitment to maintaining a leading position in the chemical sector. The company implemented various measures that helped mitigate the impact of the pandemic and reaffirmed its status as a pioneer in chemistry (Mrozek, 2022).

Best Available Science (BAS) and Aquatic Ecosystems Management

BASF's scientific endeavors also extend to environmental management and policy, where the concept of "best available science" (BAS) is crucial. Although not directly related to PALAMOLL 646, this approach underlines the importance of credible, transparent, and effective scientific research in informing resource management decisions, which could be relevant across BASF's product applications, including environmental considerations (Ryder et al., 2010).

Innovative Research and Development Practices

BASF's approach to research and development, particularly through combinatorial materials research (CMR), showcases its innovative strategies in polymer synthesis and coatings formulation. This method emphasizes speed and flexibility in developing new materials, reflecting BASF's broader commitment to innovation in scientific research (Iden et al., 2003).

Mechanism of Action

Target of Action

BASF PALAMOLL 646 is a high viscosity polymeric plasticizer primarily designed for PVC and paints . It is approved for use in plasticized PVC articles for food contact applications .

Mode of Action

As a plasticizer, this compound works by increasing the flexibility and workability of the polymers it is added to . It achieves this by embedding itself between the chains of polymers, increasing the distance between them, and thus allowing them to slide past each other more easily . This results in a material that is more flexible and easier to handle.

Pharmacokinetics

This compound is a slightly yellowish, practically anhydrous liquid . It is soluble in the usual organic esters, ketones, ethers, aromatic and chlorinated hydrocarbons . The product is practically insoluble in water, aliphatic hydrocarbons, vegetable and animal oils . These properties influence its distribution and elimination in the environment.

Result of Action

The primary result of this compound’s action is the increased flexibility and workability of the materials it is added to . It has good resistance to oils and aliphatic hydrocarbons . It also has only a slight tendency to migrate into plastics .

Action Environment

This compound can be stored in tanks and drums constructed from normal carbon steel . It is recommended to take steps to ensure the exclusion of atmospheric moisture, e.g., by storing under a blanket of dry nitrogen . Exceeding the recommended storage temperature can cause degradation of the product with negative effects and may even solidify .

Safety and Hazards

Palamoll 646 has a low order of toxicity and does not require special handling . It is recommended to handle it in accordance with good industrial hygiene and safety practices . Avoid eye contact by wearing personal protective equipment . If eye contact occurs, wash with flowing water and contact a physician . It is also recommended to take steps to ensure the exclusion of atmospheric moisture, e.g., by storing under a blanket of dry nitrogen, as otherwise the product quality may deteriorate .

Biochemical Analysis

Biochemical Properties

BASF PALAMOLL 646 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As a plasticizer, it interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. The compound’s ester groups can form hydrogen bonds with proteins and enzymes, potentially altering their conformation and activity. This interaction can affect the catalytic efficiency of enzymes and the structural integrity of proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting signal transduction and nutrient transport. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ester groups can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at temperatures below 40°C, but prolonged exposure to higher temperatures can lead to degradation and reduced efficacy. Over time, this compound can accumulate in cells, potentially leading to long-term effects on cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular function by increasing membrane fluidity and nutrient transport. At high doses, this compound can exhibit toxic effects, such as enzyme inhibition, oxidative stress, and disruption of cellular homeostasis. These adverse effects highlight the importance of determining the optimal dosage for safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of metabolites. For example, this compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ester groups facilitate its binding to lipid transport proteins, enabling its movement across cell membranes. Additionally, this compound can accumulate in lipid-rich tissues, affecting its localization and bioavailability .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of BASF PALAMOLL 646 involves the esterification of adipic acid with 2-ethylhexanol.", "Starting Materials": [ "Adipic acid", "2-ethylhexanol", "Sulfuric acid", "Water" ], "Reaction": [ "Mix adipic acid, 2-ethylhexanol, and a catalytic amount of sulfuric acid in a reaction vessel.", "Heat the mixture under reflux to initiate the esterification reaction.", "Collect the water generated during the reaction using a Dean-Stark trap.", "After completion of the reaction, neutralize the mixture with sodium carbonate.", "Separate the organic layer and wash it with water.", "Dry the organic layer using anhydrous sodium sulfate.", "Filter the mixture to remove any impurities.", "Distill the product to obtain BASF PALAMOLL 646." ] }

CAS No.

150923-12-9

Molecular Formula

C8H13NO2

Molecular Weight

0

Origin of Product

United States

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